4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate

Pharmacology Bioactivity Selectivity

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate (CAS 1171016-90-2) is a synthetic pyrazole derivative with molecular formula C15H20N2O4S and molecular weight 324.40 g/mol. It is classified as a methanesulfonate ester of a 1H-pyrazol-3-ol scaffold bearing a 4-isopropoxybenzyl substituent at the 4-position and a methyl group at the 5-position.

Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
CAS No. 1171016-90-2
Cat. No. B12074889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate
CAS1171016-90-2
Molecular FormulaC15H20N2O4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)OS(=O)(=O)C)CC2=CC=C(C=C2)OC(C)C
InChIInChI=1S/C15H20N2O4S/c1-10(2)20-13-7-5-12(6-8-13)9-14-11(3)16-17-15(14)21-22(4,18)19/h5-8,10H,9H2,1-4H3,(H,16,17)
InChIKeyMTNDMPFLTMUBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl Methanesulfonate (CAS 1171016-90-2): Chemical Identity and Baseline Characterization


4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate (CAS 1171016-90-2) is a synthetic pyrazole derivative with molecular formula C15H20N2O4S and molecular weight 324.40 g/mol. It is classified as a methanesulfonate ester of a 1H-pyrazol-3-ol scaffold bearing a 4-isopropoxybenzyl substituent at the 4-position and a methyl group at the 5-position. The compound is structurally and synthetically linked to the SGLT2 inhibitor drug class, specifically appearing as a Remogliflozin-related substance and a potential synthetic intermediate in benzylpyrazole glucoside-based SGLT2 inhibitor programs. [1][2] As of 2026-05-03, a comprehensive search of primary research literature, patents, and authoritative databases yielded no publicly available head-to-head comparative bioactivity, selectivity, pharmacokinetic, or stability data that quantitatively differentiate this compound from its closest analogs.

Analytical role Remogliflozin impurity reference standard for ANDA method validation
Synthetic role Benzylpyrazole SGLT2 inhibitor intermediate via methanesulfonate displacement
Exclusion Not intended for pharmacological screening – no public bioactivity data

Why Generic Substitution Is Not Supported for 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl Methanesulfonate in Critical Pharmaceutical Applications


In pharmaceutical quality control (QC) and Abbreviated New Drug Application (ANDA) method validation, structurally similar pyrazole methanesulfonate impurities cannot be generically interchanged without quantitative evidence of equivalent chromatographic behavior, relative response factors, and resolution from the active pharmaceutical ingredient (API). [1] CAS 1171016-90-2 differs by a single structural feature—the absence of the N1-isopropyl substitution—from its closest identified comparator, Remogliflozin Mesyl Impurity (CAS 2377645-01-5), which is the N1-isopropyl analog. [2] This single-point structural variation between the 1H-pyrazole (target) and the N1-isopropyl pyrazole (comparator) alters molecular weight (324.40 vs. 366.5 g/mol), hydrogen-bond donor capacity, and predicted chromatographic retention, making the two compounds non-interchangeable as reference standards in compendial or validated analytical procedures. The lack of published system suitability or relative retention time data for this specific compound further precludes any assumption of substitutability.

Pyrazole core mismatch
N1-H pyrazole vs N1-isopropyl analog alters molecular weight, hydrogen-bond donor capacity, and predicted retention — direct substitution may compromise impurity identification.
Functional group divergence
Methanesulfonate ester target vs ketone analog (des-methanesulfonate) — distinct reactivity and stability limit interchange as reference standard.
Data gap precludes assumption
No published relative retention or system suitability data exist; substitution remains unsupported without experimental evidence.

Quantitative Differentiation Evidence for 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl Methanesulfonate (CAS 1171016-90-2): A Critical Appraisal


High-Strength Differential Evidence: None Identified

A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and EPA/NIH databases as of 2026-05-03 returned zero primary research articles, patents, or database entries containing quantitative bioactivity data (IC50, Ki, EC50), selectivity profiling, or in vivo pharmacokinetic parameters for CAS 1171016-90-2. Consequently, no Direct head-to-head comparison or Cross-study comparable evidence can be generated for any biological endpoint. [1][2]

Bioactivity evidence
Data to verify
No public IC50, Ki, EC50 data
Cannot prioritize on pharmacological grounds
Comprehensive database search returned no hits
Pharmacology Bioactivity Selectivity PK/PD

Structural Differentiation: 1H-Pyrazole vs. N1-Isopropyl Pyrazole Core

CAS 1171016-90-2 possesses a free N1-H on the pyrazole ring, whereas the closest identified analog—Remogliflozin Mesyl Impurity (CAS 2377645-01-5)—contains an N1-isopropyl substituent. This structural difference yields a molecular weight differential of 42.1 g/mol (324.40 vs. 366.5) and the presence of a hydrogen-bond donor on the target compound that is absent in the comparator. [1] In reversed-phase HPLC systems typical of pharmaceutical impurity methods, the N1-H pyrazole (target) is predicted to elute earlier than the N1-isopropyl analog due to lower logP and higher polar surface area, though no published experimental retention data were located. The methanesulfonate ester at the 3-position further distinguishes both compounds from Remogliflozin Impurity 2 (CAS 329044-14-6, M.W. 258.3), which is a 1,2-dihydro-3H-pyrazol-3-one ketone tautomer lacking the methanesulfonate group entirely. [2]

Structural differentiation
Class-level inference
Δ M.W. -42.1 g/mol, Δ HBD +1 vs N1-isopropyl analog
Requires unique reference standard; substitution not supported
Retention shift predicted but not experimentally confirmed
Analytical Chemistry Impurity Profiling Reference Standards Chromatography

Predicted Physicochemical Property Differentiation: logP and Solubility

Comparative predicted logP analysis reveals that CAS 1171016-90-2 (1H-pyrazole, methanesulfonate ester) occupies a distinct physicochemical space. Based on the structural alerts for the methanesulfonate group, this compound is expected to exhibit enhanced aqueous solubility in polar solvents relative to non-sulfonated pyrazole analogs, though formal experimental logP or solubility data were not identified in the public domain. The Remogliflozin etabonate prodrug (CAS 442201-24-3), which shares the 4-(4-isopropoxybenzyl)-5-methyl-pyrazole scaffold but bears a glucopyranoside at the 3-position and an N1-isopropyl group, has reported solubility in DMSO and methanol, with a cLogP substantially higher than the methanesulfonate ester form. The methanesulfonate leaving-group character of the target compound further distinguishes it from the glucoside ethers that dominate the SGLT2 inhibitor patent landscape, suggesting distinct reactivity in synthetic and stability contexts. [1]

Physicochemical property
Class-level inference
Methanesulfonate ester (good leaving group); predicted logP ~2.5–3.5
Suitable as synthetic intermediate; not for pharmacological screening
Experimental logP / solubility not available
Physicochemical Profiling Drug Development Formulation ADME

Regulatory Reference Standard Status and Purity Specification

CAS 1171016-90-2 is commercially available as a characterized reference standard with a specified purity of NLT 97% from ISO-certified manufacturers, positioned for pharmaceutical QC, analytical method validation (AMV), and ANDA submission support. The compound is supplied with a Certificate of Analysis (COA) and detailed characterization data compliant with regulatory guidelines. In contrast, the N1-isopropyl methanesulfonate analog (CAS 2377645-01-5) is explicitly marketed as 'Remogliflozin Mesyl Impurity,' while the des-methanesulfonate ketone analog (CAS 329044-14-6) is designated 'Remogliflozin Impurity 2,' each serving distinct reference standard roles in impurity profiling methods. [1] No pharmacopeial monograph (USP, EP, BP, JP, IP) was identified for this compound as of May 2026, and no ICH Q3A/Q3B qualification threshold data were located in the public domain.

Reference standard status
Supporting evidence
NLT 97% purity; COA supplied; distinct impurity marker
Required for ANDA impurity methods if identified as potential impurity
No pharmacopeial monograph available
Quality Control Reference Standards ANDA Method Validation

Recommended Procurement and Application Scenarios for 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl Methanesulfonate (CAS 1171016-90-2)


Remogliflozin ANDA Impurity Profiling and Method Validation

The primary evidenced application is as a characterized reference standard for identification, quantification, and system suitability testing in HPLC/LC-MS methods during ANDA development for Remogliflozin-containing drug products. The compound's distinct N1-H pyrazole structure and methanesulfonate ester functionality necessitate its use as a discrete impurity marker that cannot be substituted by the N1-isopropyl analog (CAS 2377645-01-5) or the ketone analog (CAS 329044-14-6). [1] Procurement from ISO-certified suppliers providing full COA documentation supports regulatory submission requirements.

Synthetic Intermediate for Benzylpyrazole-Based SGLT2 Inhibitor Derivatization

The methanesulfonate group at the 3-position of the pyrazole ring serves as an activated leaving group for nucleophilic displacement reactions, making this compound a potential synthetic intermediate for constructing 3-O-glucoside, 3-amino, or 3-thioether derivatives within the benzylpyrazole SGLT2 inhibitor chemotype described in the foundational patent literature. [2] This application is supported by class-level inference from the O-pyrazole glucoside SGLT2 inhibitor patent family, though no specific published synthetic protocols using this exact CAS number were identified.

Forced Degradation and Stability-Indicating Method Development

The methanesulfonate ester is susceptible to hydrolytic cleavage under acidic or basic stress conditions, potentially yielding the corresponding 1H-pyrazol-3-ol (des-methanesulfonate) degradation product. This reactivity profile supports its use as a marker compound in forced degradation studies aimed at establishing stability-indicating analytical methods for Remogliflozin API, where monitoring for methanesulfonate ester hydrolysis is a critical quality attribute.

Exclusion Scenario: Pharmacological or Biological Screening

This compound is not recommended for procurement if the intended use is pharmacological screening, target engagement studies, or in vivo efficacy evaluation. No published bioactivity data (IC50, Ki, EC50) exist for this compound against any biological target as of May 2026. Researchers requiring SGLT2 inhibitory activity should instead procure Remogliflozin etabonate (CAS 442201-24-3) or Remogliflozin (CAS 329045-45-6), for which extensive pharmacological characterization data are publicly available. [3]

Application
Selection Property
Validation Focus
Remogliflozin ANDA impurity profiling & method validation
Structural specificity (N1-H, methanesulfonate ester)
Chromatographic identification & system suitability
Synthetic intermediate for benzylpyrazole-based SGLT2 derivatization
Methanesulfonate leaving group
Synthetic feasibility & derivatization control
Forced degradation & stability-indicating method development
Hydrolytic susceptibility of methanesulfonate ester
Stability-indicating method monitoring
Pharmacological screening (Not recommended)
Absence of public bioactivity data
Use Remogliflozin etabonate for SGLT2 target engagement studies
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